Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including cyclization reactions of suitable precursors.
Bromination: Introduction of the bromine atom at the 6-position of the pyrrolo[2,3-b]pyridine ring.
Methoxylation: Introduction of the methoxy group at the 4-position.
Acetylation: Addition of the ethanone group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Research: The compound is used to study cell proliferation, apoptosis, and migration in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the role of FGFR signaling in different biological processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 1-(6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 1-(6-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Uniqueness
Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to the presence of the bromine atom at the 6-position, which can influence its biological activity and chemical reactivity. The methoxy group at the 4-position also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5(14)6-4-12-10-9(6)7(15-2)3-8(11)13-10/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJKNQRWVXIZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC(=N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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